molecular formula C16H24N2O B11192672 N'-[(E)-(4-methylphenyl)methylidene]octanehydrazide

N'-[(E)-(4-methylphenyl)methylidene]octanehydrazide

Cat. No.: B11192672
M. Wt: 260.37 g/mol
InChI Key: VYIDFRPFOFVOKI-GHRIWEEISA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in forming stable complexes with transition metals and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide can be synthesized through the condensation reaction between 4-methylbenzaldehyde and octanehydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]octanehydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]octanehydrazide

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]octanamide

InChI

InChI=1S/C16H24N2O/c1-3-4-5-6-7-8-16(19)18-17-13-15-11-9-14(2)10-12-15/h9-13H,3-8H2,1-2H3,(H,18,19)/b17-13+

InChI Key

VYIDFRPFOFVOKI-GHRIWEEISA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)C

Origin of Product

United States

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